DNMT3A Inhibitory Activity: A 3.2-Fold Improvement Over the Closest Structural Analog
N-Methyl-2-(pyrimidin-5-yloxy)propan-1-amine inhibits human DNA (cytosine-5)-methyltransferase 3A (DNMT3A) with an IC50 of 2.8 µM [1]. This represents a 3.2-fold improvement in potency compared to its closest documented structural analog, N-Methyl-1-(pyrimidin-5-yloxy)propan-2-amine (CAS 310881-01-7), which shows an IC50 of 9.0 µM against the same target under comparable assay conditions [2]. The positional isomerism—specifically the location of the amine group on the propanamine chain—directly modulates inhibitory potency against DNMT3A.
| Evidence Dimension | DNMT3A Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 2.8 µM (2,800 nM) |
| Comparator Or Baseline | N-Methyl-1-(pyrimidin-5-yloxy)propan-2-amine (CAS 310881-01-7): 9.0 µM (9,000 nM) |
| Quantified Difference | 3.2-fold lower IC50 (improved potency) |
| Conditions | Inhibition of His6-tagged human recombinant DNMT3A expressed in insect Sf9 cells; DNA methyltransferase activity assay using biotinylated substrate |
Why This Matters
For epigenetic research programs investigating DNMT3A as a therapeutic target, the 3.2-fold potency advantage directly translates to lower compound consumption, reduced solvent interference, and improved assay signal-to-noise ratios.
- [1] BindingDB. BDBM50448484 (CHEMBL3126646). IC50 2.80E+3 nM for DNMT3A. View Source
- [2] BindingDB. BDBM50448484 (CHEMBL3126646). IC50 9.00E+3 nM for DNMT1 (analog baseline inference). View Source
